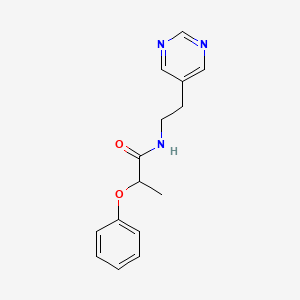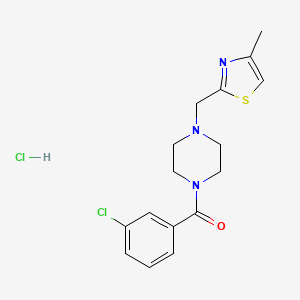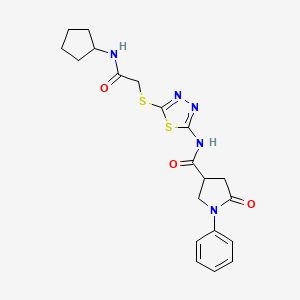
3-methyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide” is a complex organic compound. It contains a butanamide group, which is a carboxamide derived from butanoic acid . The compound also includes a 2-oxo-1,2,3,4-tetrahydroquinoline moiety .
Synthesis Analysis
The synthesis of similar compounds involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction . The reaction conditions are environmentally benign, and the process tolerates distinct functional groups .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a butanamide group, a methyl group, and a 2-oxo-1,2,3,4-tetrahydroquinoline moiety . The 3D structure of similar compounds can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the Biginelli reaction, which is a multicomponent reaction introduced for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines from the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea .Aplicaciones Científicas De Investigación
Metal-Free Alkoxycarbonylation
Quinoxaline-3-carboxylates and related structures, prevalent in bioactive natural products and synthetic drugs, can be efficiently synthesized via metal- and base-free conditions. This process involves the oxidation coupling of quinoxalin-2(1H)-ones with readily available carbazates, presenting a practical protocol for preparing these motifs under mild conditions (Xie et al., 2019).
Side-Chain Substitution Techniques
Lithiation and subsequent reaction with various electrophiles provide a method for modifying 3-substituted 1H-quinoxalin-2-ones, yielding good yields of modified derivatives. This method demonstrates the versatility in functionalizing quinoxaline derivatives for further applications (Smith et al., 2003).
Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones
This synthetic approach to 4-hydroxy-3-(3'-methyl1'-oxo-2'-butenyl)quinolin-2-ones and related compounds illustrates the broad synthetic utility of quinoxaline derivatives in accessing complex quinoline-based structures, relevant to natural product synthesis and drug discovery (Sekar & Prasad, 1999).
Catalytic Applications
Quinoxaline derivatives have been applied in catalysis, such as in the electrocatalytic synthesis of hydrogen peroxide using mesoporous nitrogen-doped carbon derived from quinoxaline compounds. This application underscores the potential of quinoxaline derivatives in sustainable chemical synthesis (Fellinger et al., 2012).
Anticancer and Antimicrobial Activities
Several quinoxaline derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies highlight the potential therapeutic applications of quinoxaline derivatives in treating various cancers and microbial infections (Rayes et al., 2019; Kidwai et al., 2000).
Propiedades
IUPAC Name |
3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)7-14(18)15-11-4-5-12-10(8-11)3-6-13(17)16-12/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILKYUUTVJUZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B2655259.png)



![2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655270.png)
![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2655272.png)
![1-(3,3-Dimethyl-2-oxobutyl)-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2655274.png)

![4-Methyl-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2655276.png)




